3-Mercaptoisobutyric acid 3-Mercaptoisobutyric acid A useful synthetic intermediate.
Brand Name: Vulcanchem
CAS No.: 26473-47-2
VCID: VC21345446
InChI: InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
SMILES: CC(CS)C(=O)O
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol

3-Mercaptoisobutyric acid

CAS No.: 26473-47-2

Cat. No.: VC21345446

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Mercaptoisobutyric acid - 26473-47-2

CAS No. 26473-47-2
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
IUPAC Name 2-methyl-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
Standard InChI Key MHRDCHHESNJQIS-UHFFFAOYSA-N
SMILES CC(CS)C(=O)O
Canonical SMILES CC(CS)C(=O)O
Appearance Pale Yellow Oil

Chemical Identity and Basic Properties

3-Mercaptoisobutyric acid, also known as 3-Mercapto-2-methylpropanoic acid, is an organosulfur carboxylic acid with the molecular formula C₄H₈O₂S and a molecular mass of 120.17 . The compound bears the CAS Registry Number 26473-47-2 and possesses distinctive structural characteristics that contribute to its chemical behavior and applications .

Nomenclature and Identification

The compound can be identified by several alternative names in the chemical literature:

Alternative NamesSource
Propanoic acid, 3-mercapto-2-methyl-
Propionic acid, 3-mercapto-2-methyl-
Isobutyric acid, β-mercapto-
3-Mercapto-2-methylpropanoic acid
3-Mercapto-2-methylpropionic acid

This variety of nomenclature reflects the compound's structure, which features a three-carbon propanoic acid backbone with a methyl substituent at the second carbon position and a thiol (mercapto) group at the terminal carbon .

Physical and Chemical Properties

3-Mercaptoisobutyric acid exhibits specific physical and chemical properties that are important for understanding its behavior in various applications:

PropertyValueSource
Molecular FormulaC₄H₈O₂S
Molecular Weight120.17
Boiling Point120-122°C @ 12 Torr
Functional GroupsCarboxylic acid and thiol
InChIInChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
InChIKeyMHRDCHHESNJQIS-UHFFFAOYSA-N
SMILESC(C(O)=O)(CS)C (canonical: O=C(O)C(C)CS)

The compound's structure features two reactive functional groups: a carboxylic acid group at one end of the molecule and a thiol group at the other end . This bifunctional nature is central to the compound's versatility in various applications, particularly in surface chemistry and quantum dot research.

Structural Features and Chemical Behavior

3-Mercaptoisobutyric acid possesses distinctive structural characteristics that determine its chemical reactivity and behavior in various experimental contexts.

Functional Group Properties

The compound is characterized by its two primary functional groups that confer its chemical reactivity:

  • The carboxylic acid group (-COOH) provides acidic properties and the ability to form carboxylate salts and esters

  • The thiol group (-SH) offers strong binding affinity for metal surfaces and nanoparticles through sulfur-metal interactions

This bifunctional nature allows 3-Mercaptoisobutyric acid to participate in diverse chemical reactions and interact with various substrates in specific ways. The methyl group at the alpha position provides steric effects that influence the compound's behavior compared to linear mercapto acids .

Comparative Analysis with Related Compounds

When compared to structurally similar mercapto acids, 3-Mercaptoisobutyric acid demonstrates distinctive properties due to its branched structure:

CompoundStructureMain Difference from 3-Mercaptoisobutyric acidSource
3-Mercaptopropionic acid (MPA)Linear three-carbon chain with thiolLacks methyl branching
3-Mercaptobutyric acid (3MBA)Four-carbon chain with thiolMethyl group position differs
Thioglycolic acid (TGA)Two-carbon chain with thiolShorter chain, no branching

The presence of the methyl group in 3-Mercaptoisobutyric acid affects its solubility, steric hindrance, and coordination behavior compared to unbranched analogs like 3-Mercaptopropionic acid .

Applications in Quantum Dot Research

One of the most significant applications of 3-Mercaptoisobutyric acid and its derivatives is in the field of quantum dot synthesis and modification.

Role as a Capping Agent

Research has demonstrated that mercapto acids with structures similar to 3-Mercaptoisobutyric acid can serve as effective capping agents for quantum dots, particularly cadmium telluride (CdTe) quantum dots . The structural features of these compounds influence the properties of the resulting quantum dots in significant ways.

Studies comparing various mercapto acids have revealed that compounds with a methyl side chain and appropriate chain length, like 3-Mercaptobutyric acid (3MBA), provide superior results in quantum dot synthesis . These findings provide insight into how 3-Mercaptoisobutyric acid might perform in similar applications.

Effects on Quantum Dot Properties

The structural characteristics of 3-Mercaptoisobutyric acid and its derivatives directly impact the properties of quantum dots:

Property AffectedImpactMechanismSource
Fluorescent quantum yieldEnhancementStabilization of surface states
Size distributionNarrower distributionControlled growth kinetics
Optical propertiesImprovedSurface passivation
Emission wavelengthTunable to red/near-infraredGrowth control

Research indicates that 3-Mercaptoisobutyric acid derivatives can influence the obtaining of CdTe quantum dots with narrow size distribution and high fluorescent quantum yield that emit in the red to near-infrared region .

Surface Chemistry Applications

The bifunctional nature of 3-Mercaptoisobutyric acid makes it particularly valuable in surface chemistry applications, especially in the field of selective surface modification.

Adsorption on Semiconductor Surfaces

Studies have demonstrated that 3-Mercaptoisobutyric acid can adsorb onto semiconductor surfaces such as germanium Ge(100) through either its carboxylic acid group or its thiol group . This dual-mode adsorption capability provides opportunities for selective surface functionalization.

Research utilizing scanning tunneling microscopy (STM) has revealed that the adsorption mode can be selectively enhanced through the application of tunneling electrons or catalytic effects . This selective control allows for the precise engineering of surface properties:

  • When adsorption occurs through the carboxylic acid group, the resulting surface is terminated with accessible thiol groups

  • When adsorption occurs through the thiol group, the surface becomes terminated with carboxylic acid groups

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